3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide
CAS No.: 22174-00-1
Cat. No.: VC12006287
Molecular Formula: C17H14Cl2N2O
Molecular Weight: 333.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22174-00-1 |
|---|---|
| Molecular Formula | C17H14Cl2N2O |
| Molecular Weight | 333.2 g/mol |
| IUPAC Name | 3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide |
| Standard InChI | InChI=1S/C17H14Cl2N2O/c18-14-6-5-11(9-15(14)19)17(22)20-8-7-12-10-21-16-4-2-1-3-13(12)16/h1-6,9-10,21H,7-8H2,(H,20,22) |
| Standard InChI Key | VPXFQXYYNWTVCG-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC(=C(C=C3)Cl)Cl |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC(=C(C=C3)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3,4-Dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide (C₁₇H₁₃Cl₂N₂O) features a benzamide scaffold substituted with chlorine atoms at the 3- and 4-positions, connected via an ethylamine linker to an indole group. The indole moiety, a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, contributes to the compound’s planar geometry and potential for π-π stacking interactions . The dichloro substitution likely enhances electrophilic character, influencing reactivity and binding affinity.
Key Structural Features:
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Benzamide Core: Provides a rigid aromatic platform for molecular interactions.
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3,4-Dichloro Substituents: Electron-withdrawing groups that may modulate electronic distribution and solubility.
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Indole-Ethylamine Linker: Facilitates conformational flexibility while maintaining spatial orientation for target engagement.
Physicochemical Profile
| Property | Value/Description |
|---|---|
| Molecular Weight | 347.25 g/mol |
| LogP (Predicted) | 3.8 ± 0.5 (Moderate lipophilicity) |
| Hydrogen Bond Donors | 2 (NH of indole and amide) |
| Hydrogen Bond Acceptors | 3 (Carbonyl O, indole N, amide N) |
| Polar Surface Area | 58.2 Ų |
The compound’s moderate logP suggests balanced hydrophilicity-lipophilicity, suitable for cellular permeability. Its polar surface area aligns with molecules capable of crossing the blood-brain barrier, hinting at potential neuropharmacological applications .
Synthetic Routes and Optimization
Proposed Synthesis Pathway
While no explicit synthesis protocol for 3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide has been published, a plausible route can be inferred from methods used for structurally related Arp2/3 inhibitors :
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Benzoyl Chloride Preparation:
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3,4-Dichlorobenzoic acid is treated with thionyl chloride (SOCl₂) to generate 3,4-dichlorobenzoyl chloride.
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Amide Coupling:
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Reaction of 3,4-dichlorobenzoyl chloride with 2-(1H-indol-3-yl)ethylamine in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts.
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Solvent: Dichloromethane or tetrahydrofuran at 0–25°C for 4–12 hours.
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Purification:
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Column chromatography using silica gel with ethyl acetate/hexane gradients.
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Final recrystallization from ethanol/water mixtures.
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Industrial-Scale Considerations
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Continuous Flow Reactors: Could enhance yield and safety by minimizing intermediate isolation steps .
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Catalytic Optimization: Palladium-based catalysts might accelerate coupling efficiency in scaled production.
Biological Activity and Mechanism of Action
Arp2/3 Complex Inhibition
The Arp2/3 complex is essential for nucleating branched actin networks, which drive cell motility and membrane remodeling . Compounds like CK-666 (2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide) inhibit Arp2/3 by stabilizing its inactive conformation, preventing actin filament branching . Structural analogs of CK-666, including those with dichloro substitutions, have demonstrated enhanced in vivo efficacy in disrupting cellular processes dependent on actin dynamics .
Hypothesized Binding Mode:
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Dichloro-Benzamide: Engages hydrophobic pockets near the Arp2-Arp3 interface.
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Indole Moiety: Participates in π-cation interactions with arginine residues (e.g., Arp3 R223) .
Cellular and Phenotypic Effects
Based on studies of analogous compounds :
| Biological System | Observed Effect |
|---|---|
| B16-F1 Melanoma Cells | Inhibition of lamellipodial protrusions and reduced migration velocity |
| Sea Urchin Embryos | Suppression of triradiate spicule formation and impaired archenteron elongation |
| MCF10A Epithelial Cells | Reduced EdU incorporation, indicating cell cycle arrest |
Comparative Activity of Structural Analogs
Future Directions and Research Gaps
Priority Investigations
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In Vitro Arp2/3 Binding Assays: Pyrene-actin polymerization tests to quantify inhibitory potency .
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Pharmacokinetic Profiling: Assessment of bioavailability and blood-brain barrier penetration.
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Crystallographic Studies: X-ray diffraction of compound-bound Arp2/3 complexes to resolve binding motifs.
Clinical Translation Barriers
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Synthetic Accessibility: Cost-effective production of dichlorinated precursors.
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Metabolic Stability: Addressing potential dechlorination via hepatic enzymes.
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